



# Application Note: GPR18 Activation Assay Using Abnormal Cannabidiol (Abn-CBD)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Abnormal cannabidiol |           |
| Cat. No.:            | B056573              | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## Introduction

G protein-coupled receptor 18 (GPR18) is a class A orphan receptor that has garnered significant interest due to its potential role in the endocannabinoid system.[1] Although it shares low sequence homology with the classical cannabinoid receptors, CB1 and CB2, GPR18 is activated by several cannabinoid compounds, including the endogenous lipid N-arachidonoyl glycine (NAGly) and the synthetic phytocannabinoid analog, **Abnormal Cannabidiol** (Abn-CBD).[1][2] Abn-CBD acts as a full agonist at GPR18 and has been implicated in various physiological processes, including immunomodulation, cardiovascular function, and intraocular pressure regulation.[1][3][4][5]

This application note provides a detailed protocol for assessing the activation of GPR18 by Abn-CBD using a calcium mobilization assay in a heterologous expression system. Understanding the interaction between Abn-CBD and GPR18 is crucial for elucidating the receptor's physiological functions and for the development of novel therapeutics targeting this receptor.

# **GPR18 Signaling Pathway**

GPR18 activation by agonists like Abn-CBD initiates multiple intracellular signaling cascades. The receptor primarily couples to Gai/o and Gaq/11 proteins.[1][6] Activation of Gaq leads to the stimulation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol



4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), a response that can be readily measured.[7] The Gαi/o pathway is responsible for inhibiting adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][6] This phenomenon, where a single ligand can activate multiple signaling pathways, is known as biased agonism and is a key feature of GPR18 signaling.[6]



Click to download full resolution via product page

Figure 1: GPR18 signaling upon activation by Abnormal Cannabidiol (Abn-CBD).

## **Quantitative Data: Ligand Potency at GPR18**

The potency of Abn-CBD and other relevant ligands at GPR18 has been characterized in various functional assays. The following table summarizes reported EC50 values, providing a comparative overview of ligand activity.



| Ligand                                                | Assay Type                | Cell Line    | Reported<br>EC50/Potency | Citation |
|-------------------------------------------------------|---------------------------|--------------|--------------------------|----------|
| Abnormal<br>cannabidiol<br>(Abn-CBD)                  | Calcium<br>Mobilization   | HEK293/GPR18 | ~1 μM                    | [6]      |
| Abnormal<br>cannabidiol<br>(Abn-CBD)                  | β-Arrestin<br>Recruitment | CHO-K1/GPR18 | Inactive                 | [6]      |
| Abnormal cannabidiol (Abn-CBD)                        | ERK1/2<br>Phosphorylation | HEK293/GPR18 | ~300 nM                  | [6]      |
| N-arachidonoyl<br>glycine (NAGly)                     | Calcium<br>Mobilization   | HEK293/GPR18 | ~300 nM                  | [6]      |
| $\Delta^9$ - tetrahydrocanna binol ( $\Delta^9$ -THC) | Calcium<br>Mobilization   | HEK293/GPR18 | ~300 nM                  | [6]      |
| $\Delta^9$ - tetrahydrocanna binol ( $\Delta^9$ -THC) | β-Arrestin<br>Recruitment | CHO-K1/GPR18 | ~10 μM                   | [6]      |
| O-1602                                                | Calcium<br>Mobilization   | HEK293/GPR18 | ~1 μM                    | [6]      |

Note: EC50 values can vary depending on the specific cell line, receptor expression level, and assay conditions used.

# **Experimental Protocol: Calcium Mobilization Assay**

This protocol details the measurement of intracellular calcium mobilization in response to Abn-CBD in HEK293 cells stably expressing human GPR18. The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a fluorescence plate reader.

## **Required Materials**



| Item                          | Description                                                                                              |  |
|-------------------------------|----------------------------------------------------------------------------------------------------------|--|
| Cells                         | HEK293 cells stably expressing human GPR18 (HEK293/GPR18).                                               |  |
| Control Cells                 | Wild-type HEK293 cells (not expressing GPR18) for specificity control.                                   |  |
| Culture Medium                | DMEM supplemented with 10% FBS, 1%<br>Penicillin-Streptomycin, and selection antibiotic<br>(e.g., G418). |  |
| Assay Plates                  | Black-walled, clear-bottom 96-well or 384-well microplates.                                              |  |
| Assay Buffer                  | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.                                           |  |
| Fluorescent Dye               | Fluo-4 AM or similar calcium-sensitive dye.                                                              |  |
| Anionic Transporter Inhibitor | Probenecid (to prevent dye leakage from cells).                                                          |  |
| Test Compound                 | Abnormal cannabidiol (Abn-CBD) stock solution in DMSO.                                                   |  |
| GPR18 Antagonist (Optional)   | O-1918 for confirming receptor-specific effects. [1][4]                                                  |  |
| Instrumentation               | Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).                  |  |

# **Experimental Workflow**





Click to download full resolution via product page

Figure 2: Step-by-step workflow for the GPR18 calcium mobilization assay.

### **Detailed Procedure**

Day 1: Cell Seeding

- Culture HEK293/GPR18 and wild-type HEK293 cells to ~80-90% confluency.
- Trypsinize and resuspend the cells in fresh culture medium.



- Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 μL of medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

#### Day 2: Assay Performance

- Prepare Reagents:
  - Assay Buffer: HBSS supplemented with 20 mM HEPES.
  - Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in Assay Buffer containing 2.5 mM probenecid.
  - $\circ$  Compound Plate: Perform serial dilutions of the Abn-CBD stock solution in Assay Buffer to achieve the desired final concentrations (e.g., from 1 nM to 30  $\mu$ M). Prepare a vehicle control (DMSO in Assay Buffer).
- Dye Loading:
  - Aspirate the culture medium from the cell plate.
  - Add 100 μL of the Dye Loading Solution to each well.
  - Incubate the plate for 45-60 minutes at 37°C, protected from light.[8]
- Assay Measurement:
  - Set up the fluorescence plate reader (e.g., FlexStation, FLIPR) to measure fluorescence at an excitation of ~494 nm and an emission of ~516 nm.
  - Place the cell plate into the reader. Allow it to equilibrate for 5-10 minutes.
  - Program the instrument to first read a baseline fluorescence for 15-20 seconds.
  - $\circ$  The instrument's liquid handler should then add a defined volume (e.g., 50  $\mu$ L) from the compound plate to the cell plate.



 Continue to record the fluorescence signal for an additional 90-120 seconds to capture the peak response.

## **Data Analysis**

- The primary data will be fluorescence intensity over time for each well.
- For each concentration of Abn-CBD, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence observed after compound addition.
- Normalize the data: Set the response from the vehicle control as 0% and the response from a saturating concentration of a known agonist (or the maximum Abn-CBD response) as 100%.
- Plot the normalized response against the logarithm of the Abn-CBD concentration.
- Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

## Conclusion

This application note provides a comprehensive framework for conducting a GPR18 activation assay using **Abnormal cannabidiol**. The described calcium mobilization protocol is a robust and widely used method for characterizing the pharmacology of GPR18 ligands.[6][7] The provided signaling pathway diagrams, quantitative data, and detailed workflow are intended to equip researchers with the necessary tools to investigate GPR18 signaling and explore its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Endocannabinoid Receptor GPR18 Is Expressed in the Rostral Ventrolateral Medulla and Exerts Tonic Restraining Influence on Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Chronic Activation of the Novel Endocannabinoid Receptor GPR18 on Myocardial Function and Blood Pressure in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: GPR18 Activation Assay Using Abnormal Cannabidiol (Abn-CBD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056573#gpr18-activation-assay-protocol-for-abnormal-cannabidiol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com